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molecular formula C8H6N4 B137029 4,5-Diaminophthalonitrile CAS No. 129365-93-1

4,5-Diaminophthalonitrile

Cat. No. B137029
M. Wt: 158.16 g/mol
InChI Key: PCKAZQYWUDIFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106393B2

Procedure details

A 50 mL round-bottom flask was charged with 2 (6.94 g, 19.3 mmol), and CuCN (6.91 g, 77.2 mmol, 4 eq), and a magnetic stirring bar. The vessel was capped with a septum and flushed with Ar for 10 min, and NMP (20 mL) was added. The vessel was heated to 120° C. for 3 h, then diluted with DMF (20 mL) and added to a hot aqueous solution of EDTA (88 g, 232 mmol, in 500 mL H2O) in a 1 L conical flask. Oxygen was bubbled through the mixture as it was stirred and heated for 2 h. After 2 h of this treatment, the dark heterogeneous mixture turned to a homogeneous green solution. The hot green solution was extracted twice with ethyl acetate, and the extracts were washed with water, followed by brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue was recrystallized (EtOH/water), giving tiny tan needles (1.66 g, 55%): mp 262-264° C.; 1H NMR (d6-acetone) δ 5.40 (br s, 4H), 7.04 (s, 2H); 13C NMR (d6-acetone) δ 103.8, 117.1, 117.4, 139.4; FAB-MS obsd 158.0591, calcd 158.0592 (C6H6N4).
Name
Quantity
6.94 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.91 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](I)[C:5](I)=[CH:4][C:3]=1[NH2:10].[C:11]([Cu])#[N:12].C(N(CC(O)=O)CC(O)=O)[CH2:15][N:16](CC(O)=O)CC(O)=O>>[NH2:1][C:2]1[CH:7]=[C:6]([C:15]#[N:16])[C:5]([C:11]#[N:12])=[CH:4][C:3]=1[NH2:10]

Inputs

Step One
Name
Quantity
6.94 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)I)I)N
Name
CuCN
Quantity
6.91 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was capped with a septum
CUSTOM
Type
CUSTOM
Details
flushed with Ar for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
NMP (20 mL) was added
ADDITION
Type
ADDITION
Details
diluted with DMF (20 mL)
CUSTOM
Type
CUSTOM
Details
Oxygen was bubbled through the mixture as it
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The hot green solution was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized (EtOH/water)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)C#N)C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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